REACTION_CXSMILES
|
C1(P([N:15]=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.C(N(CC)CC)C.C(O)(C)(C)C.[F:30][C:31]1[C:40]([CH2:41]C(O)=O)=[C:39]([F:45])[CH:38]=[C:37]2[C:32]=1[CH:33]=[CH:34][CH:35]=[N:36]2.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.Cl>O1CCOCC1.CCOCC.ClCCl.C(OCC)(=O)C>[F:30][C:31]1[C:40]([CH2:41][NH2:15])=[C:39]([F:45])[CH:38]=[C:37]2[C:32]=1[CH:33]=[CH:34][CH:35]=[N:36]2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
0.34 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C2C=CC=NC2=CC(=C1CC(=O)O)F
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to RT
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to leave a brown residue which
|
Type
|
CUSTOM
|
Details
|
After removing the solvents completely
|
Type
|
ADDITION
|
Details
|
aq. NaHCO3 was added to the residue
|
Type
|
EXTRACTION
|
Details
|
extracted into ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by column chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |